
2-(2,6-Dichlorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzeneacetic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- typically involves the chlorination of benzeneacetic acid followed by hydroxylation. One common method includes:
Chlorination: Benzeneacetic acid is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions.
Hydroxylation: The dichlorinated product is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the alpha position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzeneacetone or 2,6-dichlorobenzeneacetic acid.
Reduction: Formation of benzeneacetic acid or 2,6-dichlorobenzeneethanol.
Substitution: Formation of 2,6-dihydroxybenzeneacetic acid or 2,6-diaminobenzeneacetic acid.
Applications De Recherche Scientifique
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid: Lacks the chlorine atoms and hydroxyl group, making it less reactive.
2,6-Dichlorobenzeneacetic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2,6-Dichlorobenzeneethanol: Contains a hydroxyl group but lacks the carboxylic acid functionality.
Uniqueness
Benzeneacetic acid, 2,6-dichloro-alpha-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6Cl2O3 |
|---|---|
Poids moléculaire |
221.03 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
PABUTOVPYBAOEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


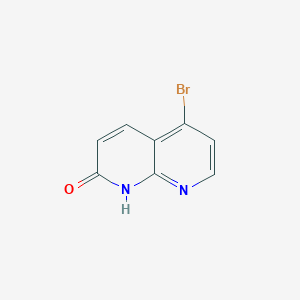
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
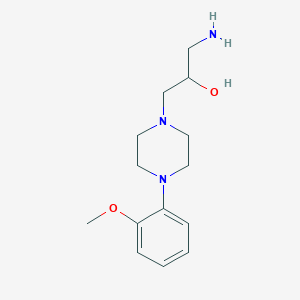
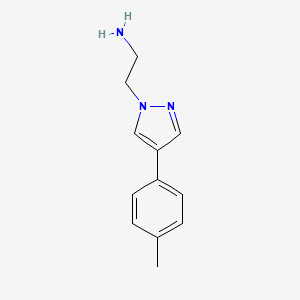
![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
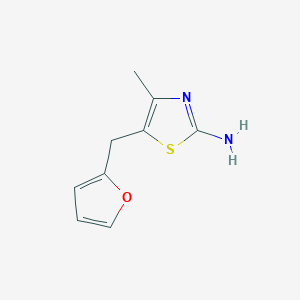
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)


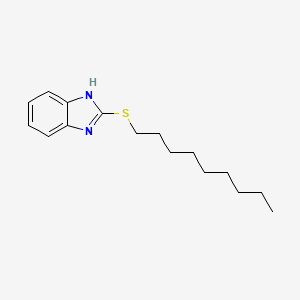

![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)
